molecular formula C14H13N3O2 B5425689 N-(2-cyanophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide

N-(2-cyanophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B5425689
M. Wt: 255.27 g/mol
InChI Key: GGUOEKFNXMFHDR-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains an oxazole ring, which is a five-membered ring with one oxygen and one nitrogen atom, and a cyano group attached to a phenyl ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide typically involves the reaction of 2-cyanophenyl derivatives with appropriate oxazole precursors. One common method involves the cyclization of 2-cyanophenylacetic acid derivatives with ethyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. the process is optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is emphasized to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-cyanophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyano group and oxazole ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. For example, in anticancer research, the compound may inhibit the activity of topoisomerase enzymes, thereby preventing DNA replication and inducing cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-cyanophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide is unique due to its combination of an oxazole ring and a cyano group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential as a bioactive molecule make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-(2-cyanophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-3-11-13(9(2)19-17-11)14(18)16-12-7-5-4-6-10(12)8-15/h4-7H,3H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGUOEKFNXMFHDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2=CC=CC=C2C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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